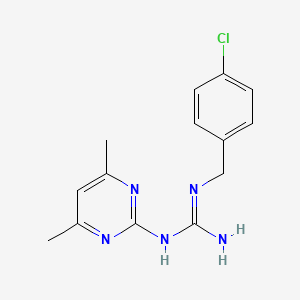

N-(4-chlorobenzyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

Description

Properties

IUPAC Name |

2-[(4-chlorophenyl)methyl]-1-(4,6-dimethylpyrimidin-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN5/c1-9-7-10(2)19-14(18-9)20-13(16)17-8-11-3-5-12(15)6-4-11/h3-7H,8H2,1-2H3,(H3,16,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUVRUMRKWIERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=NCC2=CC=C(C=C2)Cl)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorobenzyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of N-(4-chlorobenzyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine is CHClN, with a molecular weight of approximately 302.78 g/mol. The compound features a guanidine core substituted with a chlorobenzyl group and a pyrimidine moiety, which is critical for its biological activity.

Research has indicated that compounds similar to N-(4-chlorobenzyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : Studies have shown that guanidine derivatives can inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV, which are essential for bacterial survival .

- Antimicrobial Activity : The compound has demonstrated potent antimicrobial effects against various Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have shown minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against several pathogens .

- Cell Proliferation Inhibition : In vitro studies suggest that the compound can inhibit cell proliferation in cancer cell lines, potentially through the modulation of signaling pathways involved in cell growth and survival .

Biological Activity Data

The following table summarizes the biological activities reported for N-(4-chlorobenzyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine and related compounds:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various guanidine derivatives, including N-(4-chlorobenzyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine. Results indicated that this compound was significantly more effective than traditional antibiotics like ampicillin and streptomycin against resistant strains of bacteria .

- Inhibition of Cancer Cell Growth : In a series of experiments conducted on A431 cells, N-(4-chlorobenzyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine showed promising results in inhibiting cell proliferation and inducing apoptosis through modulation of the Rho GTPase pathway .

- Safety Profile Assessment : Toxicity assays conducted on HepG2 cells revealed that the compound exhibited low toxicity at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Scientific Research Applications

Pharmacological Applications

-

Anticonvulsant Activity

- N-(4-chlorobenzyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has been investigated for its anticonvulsant properties. Preliminary studies suggest that compounds with similar structures exhibit significant efficacy in animal models of epilepsy, outperforming traditional anticonvulsants like phenobarbital . The mechanism of action may involve modulation of sodium channels, which are critical in neuronal excitability.

- Neuropathic Pain Management

- Antitumor Activity

Biological Research Applications

-

Mechanistic Studies

- The compound serves as a useful tool in biological research to study the interactions of guanidine derivatives with biological systems. Understanding these interactions can lead to insights into their pharmacokinetics and pharmacodynamics.

- Structure-Activity Relationship (SAR) Studies

Case Study 1: Anticonvulsant Efficacy

A study evaluated the anticonvulsant activity of various N-benzyl substituted guanidines, including N-(4-chlorobenzyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine. The results indicated a significant reduction in seizure frequency in treated animals compared to controls, suggesting potential for clinical application in epilepsy management .

Case Study 2: Pain Modulation

In a neuropathic pain model, derivatives of the compound were tested for their analgesic effects. Results demonstrated a dose-dependent reduction in pain responses, indicating that these compounds may act on specific pain pathways, providing a basis for further development as analgesics .

Comparison with Similar Compounds

Substituent Variations in the Guanidine Core

The biological and physicochemical properties of guanidine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Structural and Functional Insights

- Hydrogen Bonding: Compounds like N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine form intermolecular N–H⋯N hydrogen bonds, creating cyclic dimers that stabilize crystal packing .

- Lipophilicity : The 4-chlorobenzyl group in the target compound increases lipophilicity (clogP ~2.8 estimated), which may enhance membrane permeability compared to analogs with polar substituents (e.g., 4-hydroxyphenyl, clogP ~1.5) .

Computational and Crystallographic Tools

The structural characterization of these compounds relies on advanced software:

Q & A

Q. What synthetic strategies are recommended for preparing N-(4-chlorobenzyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine?

- Methodological Answer : A two-step approach is typically employed:

Intermediate Synthesis : React 4-chlorobenzylamine with a thiopyrimidine precursor (e.g., 2-thio-4,6-dimethylpyrimidine) under reflux in ethanol to form a thioether intermediate. This mirrors the methodology used for analogous pyrimidine-acetamide derivatives .

Guanidine Formation : Treat the intermediate with cyanamide or a substituted guanidine precursor in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution. For structural validation, single-crystal X-ray diffraction is recommended, as demonstrated for related pyrimidine-guanidine systems .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C-NMR to confirm substitution patterns on the pyrimidine and benzyl groups. For example, the 4,6-dimethylpyrimidinyl protons typically appear as a singlet near δ 2.3–2.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) is essential to verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : If single crystals are obtainable (e.g., via slow evaporation of chloroform/acetone mixtures), this technique provides unambiguous confirmation of stereochemistry and bond angles .

Q. How should researchers handle and store this compound safely?

- Methodological Answer :

- Handling : Use gloves, lab coats, and fume hoods to avoid skin/eye contact. Pre-cool ethanol to 0–6°C when working with reactive intermediates to minimize exothermic side reactions .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Regularly monitor stability via TLC or HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of N-(4-chlorobenzyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine?

- Methodological Answer :

- Solvent Selection : Replace ethanol with higher-boiling solvents (e.g., toluene) to extend reaction time and improve intermediate stability .

- Catalysis : Introduce Pd/C or CuI to accelerate coupling steps, as seen in pyridine-guanidine syntheses .

- Temperature Control : Use microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields >75% .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare results with experimental NMR shifts for validation .

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzyme active sites). Validate with in vitro assays to resolve discrepancies between predicted and observed binding energies .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer :

- Dynamic NMR : Apply variable-temperature ¹H-NMR to detect rotational barriers in the guanidine moiety, which may cause signal splitting .

- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton environments in the pyrimidine ring .

- Cross-Validation : Combine IR, Raman, and XPS data to confirm functional group assignments when MS/NMR results are ambiguous .

Q. What strategies mitigate side reactions during guanidine formation?

- Methodological Answer :

- Protecting Groups : Temporarily protect reactive amines with Boc or Fmoc groups to prevent unwanted cyclization .

- pH Control : Maintain a pH of 8–9 during guanidine formation to avoid protonation of intermediates, which can lead to byproducts like ureas .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.